2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide
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Description
2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C22H20BrN5O3 and its molecular weight is 482.338. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a potential target for anti-cancer therapies .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor growth .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is often overactive in cancer cells . This disruption can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Result of Action
The result of the compound’s action is a decrease in cancer cell growth and survival . By inhibiting c-Met kinase, the compound disrupts the signaling pathways that promote these processes, leading to potential anti-tumor effects .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the presence of other proteins or compounds, the pH of the environment, and the temperature
Properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O3/c1-14(2)15-3-7-17(8-4-15)24-19(29)13-28-22(31)27-12-11-26(21(30)20(27)25-28)18-9-5-16(23)6-10-18/h3-12,14H,13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOXORDTILPJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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